3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one, also known as HMIT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMIT belongs to the class of indolinone compounds and is structurally similar to other indolinone derivatives, such as GW5074 and SU9516.
Applications De Recherche Scientifique
Angiotensin Converting Enzyme (ACE) Inhibitors
Research has identified compounds related to "3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one" with significant potential as ACE inhibitors, demonstrating effectiveness in lowering blood pressure in hypertensive rats. The study highlighted the synthesis and testing of various stereoisomers, revealing the most potent ACE inhibitor with a potency three times that of captopril, a known ACE inhibitor. This suggests a potential for developing new antihypertensive agents based on modifying the indolin-2-one structure (Kim et al., 1983).
Synthesis and Properties of Derivatives
Another study focused on the synthesis and physicochemical properties of derivatives of 2-oxoindoline, aiming to develop new synthetic methods for biologically active compounds. The incorporation of amino acid esters into the core structure led to compounds with nootropic activity, indicating the versatility of the indolin-2-one framework for creating compounds with desired biological activities (Altukhov).
Anticancer Potential
Research into novel spiro heterocycles derived from "3-Hydroxy-3(2-Oxocyclohexyl)-Indolin-2-One" demonstrated the compound's ability to interact with various active methylene and bidentate molecules, leading to the formation of new heterocyclic systems. These findings underscore the potential for designing anticancer agents based on the indolin-2-one scaffold (Abdel-ghany et al., 2000).
Cholinesterase Inhibitors and Antioxidants
Compounds based on the indolin-2-one structure have been explored for their dual action as cholinesterase inhibitors and antioxidants, showing promise for the treatment of Alzheimer's disease. This multifunctional approach could offer significant benefits over traditional cholinesterase inhibitors alone, highlighting the therapeutic potential of indolin-2-one derivatives in neurodegenerative diseases (Yanovsky et al., 2012).
Propriétés
IUPAC Name |
3-hydroxy-7-methyl-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-7-4-5-10-18(14)26-12-11-22-19-15(2)8-6-9-17(19)21(25,20(22)24)13-16(3)23/h4-10,25H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMUORKKAMCWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3C)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.